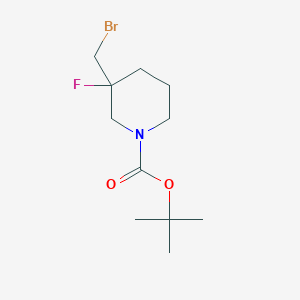

1-Boc-3-bromomethyl-3-fluoropiperidine

Beschreibung

BenchChem offers high-quality 1-Boc-3-bromomethyl-3-fluoropiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-3-bromomethyl-3-fluoropiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 3-(bromomethyl)-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrFNO2/c1-10(2,3)16-9(15)14-6-4-5-11(13,7-12)8-14/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVKUFJNNKESBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Introduction of Fluorine: A Technical Guide to 1-Boc-3-bromomethyl-3-fluoropiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. The piperidine moiety, a ubiquitous structural motif in a vast array of pharmaceuticals, has been a prime candidate for fluorination. The introduction of fluorine can profoundly influence a molecule's basicity, lipophilicity, metabolic stability, and conformational preferences, thereby offering a nuanced approach to refining drug-like characteristics. This guide provides an in-depth technical overview of 1-Boc-3-bromomethyl-3-fluoropiperidine, a key building block that marries the conformational rigidity of the piperidine ring with the unique electronic properties of fluorine, presenting a valuable tool for the synthesis of novel therapeutics.

Physicochemical Properties of 1-Boc-3-bromomethyl-3-fluoropiperidine

1-Boc-3-bromomethyl-3-fluoropiperidine is a synthetically useful building block for the introduction of a 3-fluoro-3-(bromomethyl)piperidine scaffold. Its key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1262409-57-3 | |

| Molecular Formula | C11H19BrFNO2 | |

| Molecular Weight | 296.18 g/mol | Calculated |

| Appearance | Not explicitly stated, likely a solid or oil | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthetic procedures of related compounds |

Synthesis of 1-Boc-3-bromomethyl-3-fluoropiperidine: A Plausible Synthetic Approach

Overall Synthetic Scheme

Caption: Proposed synthetic workflow for 1-Boc-3-bromomethyl-3-fluoropiperidine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Boc-3-methylenepiperidine (Wittig Reaction)

The initial step involves the conversion of the commercially available 1-Boc-3-piperidone to its corresponding exocyclic methylene derivative via a Wittig reaction. The Wittig reaction is a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2]

-

Materials:

-

1-Boc-3-piperidone

-

Methyltriphenylphosphonium bromide (MePPh3Br)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents) and suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below 5 °C. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour, then cool to -78 °C using a dry ice/acetone bath.

-

Dissolve 1-Boc-3-piperidone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-3-methylenepiperidine.

-

Step 2: Synthesis of 1-Boc-3-bromomethyl-3-fluoropiperidine (Bromofluorination)

The final step is the bromofluorination of the newly synthesized alkene. This reaction introduces both a bromine and a fluorine atom across the double bond. Reagents such as N-bromosuccinimide (NBS) in the presence of a fluoride source like triethylamine trihydrofluoride (Et3N·3HF) are commonly employed for this transformation.

-

Materials:

-

1-Boc-3-methylenepiperidine

-

N-Bromosuccinimide (NBS)

-

Triethylamine trihydrofluoride (Et3N·3HF)

-

Anhydrous dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

-

Procedure:

-

In a polyethylene or Teflon flask (to avoid etching by the fluoride source), dissolve 1-Boc-3-methylenepiperidine (1.0 equivalent) in anhydrous CH2Cl2.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add triethylamine trihydrofluoride (2.5 equivalents) via syringe.

-

Add N-bromosuccinimide (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 3-5 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, carefully pour the reaction mixture into a saturated aqueous NaHCO3 solution to quench the reaction.

-

Extract the aqueous layer with CH2Cl2 (3 x volumes).

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-bromomethyl-3-fluoropiperidine.

-

Spectroscopic Characterization

For confirmation of the structure and purity of the synthesized 1-Boc-3-bromomethyl-3-fluoropiperidine, a combination of spectroscopic techniques is essential. Key expected spectral data are outlined below. Spectral data for this specific compound is available from suppliers like ChemicalBook.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the Boc protecting group (a singlet around 1.4-1.5 ppm integrating to 9H), diastereotopic protons of the bromomethyl group (two doublets of doublets or a complex multiplet), and the piperidine ring protons, which will exhibit complex splitting patterns due to the presence of the fluorine atom and restricted ring conformation.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the carbonyl and quaternary carbons of the Boc group, the carbon bearing the fluorine atom (which will appear as a doublet due to C-F coupling), the bromomethyl carbon, and the remaining piperidine ring carbons.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A key spectrum for confirming the presence and environment of the fluorine atom. A single resonance, likely a multiplet due to coupling with adjacent protons, is expected.

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), C-H stretches of the alkyl groups, and C-F and C-Br bond vibrations.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M+) and characteristic isotopic patterns for the presence of a bromine atom (M+ and M+2 peaks in approximately a 1:1 ratio). Fragmentation patterns may include the loss of the Boc group or the bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

The 3-fluoro-3-substituted piperidine scaffold is a valuable motif in medicinal chemistry due to the ability of the fluorine atom to modulate the pKa of the piperidine nitrogen.[4] This modulation can be critical for optimizing drug-target interactions, improving cell permeability, and reducing off-target effects, such as hERG channel affinity.[4]

1-Boc-3-bromomethyl-3-fluoropiperidine serves as a versatile building block for introducing this valuable pharmacophore into a lead molecule. The bromomethyl group is a reactive handle that can be readily displaced by a variety of nucleophiles, allowing for the facile elaboration of the scaffold.

Potential Synthetic Applications

Caption: Role of 1-Boc-3-bromomethyl-3-fluoropiperidine in drug discovery.

-

Synthesis of Amines: Reaction with primary or secondary amines can lead to the corresponding 3-aminomethyl derivatives. These can be key components of ligands for various receptors and enzymes.

-

Synthesis of Ethers and Thioethers: Displacement of the bromide with alkoxides or thiolates allows for the synthesis of ethers and thioethers, respectively, expanding the chemical space for structure-activity relationship (SAR) studies.

-

Synthesis of Azides and Subsequent Click Chemistry: The bromide can be converted to an azide, which is a versatile precursor for the introduction of a primary amine via reduction or for use in "click" chemistry reactions to link the piperidine scaffold to other molecular fragments.

While specific examples of marketed drugs containing the 1-Boc-3-bromomethyl-3-fluoropiperidine-derived moiety are not yet prevalent, the strategic importance of fluorinated piperidines in optimizing drug candidates, as seen with compounds like the KSP inhibitor MK-0731, underscores the potential of this building block in the development of next-generation therapeutics.[4]

Conclusion

1-Boc-3-bromomethyl-3-fluoropiperidine is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its synthesis, while requiring careful execution of modern synthetic methods, provides access to a unique scaffold that combines the conformational constraints of a piperidine ring with the pKa-modulating effects of a fluorine atom at the 3-position. The presence of a reactive bromomethyl group further enhances its utility, allowing for the straightforward introduction of diverse functionalities. As the demand for more sophisticated and finely-tuned drug candidates continues to grow, the strategic use of building blocks like 1-Boc-3-bromomethyl-3-fluoropiperidine will undoubtedly play an increasingly important role in the design and synthesis of novel therapeutics.

References

- ChemBK. N-Boc-3-(bromomethyl)piperidine. [Link]

- PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

- Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

- PubMed Central. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. [Link]

- PubMed Central. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

- Semantic Scholar. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

- PubChem. 1-Boc-3-hydroxypiperidine. [Link]

- Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

- ResearchGate. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

- Google Patents. Method for synthesizing 1-BOC-3-piperidone.

- Organic Chemistry Portal. Wittig Reaction. [Link]

- Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]

- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

- ResearchGate. Stability of Wittig ylides in presence of piperidine. Reaction conditions. [Link]

- PubChem. 1-BOC-3-Aminopiperidine. [Link]

Sources

1-Boc-3-bromomethyl-3-fluoropiperidine structure and properties

An In-depth Technical Guide to 1-Boc-3-bromomethyl-3-fluoropiperidine: A Key Building Block for Modern Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its success is rooted in its ability to serve as a versatile, saturated heterocycle that can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. However, the ever-present challenge in drug discovery is the need for fine-tuning molecular properties to optimize potency, selectivity, and safety. The strategic introduction of fluorine into the piperidine ring has emerged as a powerful tactic to achieve this.

This guide focuses on a specific, high-value building block: 1-Boc-3-bromomethyl-3-fluoropiperidine . The presence of a fluorine atom at the 3-position profoundly influences the piperidine ring's basicity (pKa) and conformational preference. Fluorine's high electronegativity lowers the pKa of the piperidine nitrogen, which can be crucial for modulating off-target effects at physiological pH, such as hERG channel affinity. The Boc (tert-butyloxycarbonyl) protecting group provides a stable, yet readily cleavable, handle for nitrogen protection during synthesis. Critically, the bromomethyl group at the same position acts as a reactive electrophilic handle, allowing for the facile covalent attachment of this sophisticated scaffold to a wide array of nucleophilic molecules. This combination makes 1-Boc-3-bromomethyl-3-fluoropiperidine a powerful tool for introducing a metabolically stable, pKa-modulated piperidine motif into drug candidates.

This document provides a comprehensive overview of its structure, physicochemical properties, a detailed, literature-derived synthetic protocol, and its applications in drug discovery.

Structural Elucidation and Physicochemical Properties

The unique arrangement of functional groups in 1-Boc-3-bromomethyl-3-fluoropiperidine dictates its chemical behavior and utility.

Caption: Chemical structure of 1-Boc-3-bromomethyl-3-fluoropiperidine.

The fluorine atom introduces significant steric bulk and strong electronic effects. It favors an axial orientation to minimize dipole-dipole interactions with the nitrogen lone pair, influencing the overall ring conformation. This conformational locking can be advantageous for optimizing ligand-receptor binding interactions.

Physicochemical Data

The following table summarizes the key physicochemical properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉BrFNO₂ | N/A |

| Molecular Weight | 296.18 g/mol | N/A |

| Appearance | Expected to be a colorless oil or low-melting solid | N/A |

| Boiling Point | Not available (likely decomposes) | N/A |

| Solubility | Soluble in dichloromethane, ethyl acetate, THF | N/A |

| CAS Number | 1263379-30-7 |

Synthesis Protocol and Mechanistic Insights

Overall Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Step 1 & 2: Synthesis of the Alcohol Precursor

The synthesis of the key alcohol intermediate, 1-Boc-3-fluoro-3-(hydroxymethyl)piperidine, has been described in the literature, particularly within patent filings focused on the development of novel therapeutic agents. The process involves an initial olefination of 1-Boc-3-piperidone followed by a reduction and fluorination sequence. While multiple routes to this intermediate exist, they converge on its critical role as the direct precursor for the final bromination step.

Step 3: Bromination of 1-Boc-3-fluoro-3-(hydroxymethyl)piperidine

This step is the final transformation to yield the target compound. The conversion of a sterically hindered primary alcohol to a bromide can be achieved using several reagents. A common and effective method is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄).

Protocol:

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the precursor alcohol, 1-Boc-3-fluoro-3-(hydroxymethyl)piperidine (1.0 eq).

-

Solvent: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add carbon tetrabromide (CBr₄, 1.5 eq) to the solution, followed by the portion-wise addition of triphenylphosphine (PPh₃, 1.5 eq). The portion-wise addition helps to control the exotherm of the reaction.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude residue will contain the product and triphenylphosphine oxide as a major byproduct.

-

Purification: Purify the crude material using flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., 0% to 20% EtOAc in hexanes), is generally effective for separating the less polar product from the highly polar triphenylphosphine oxide byproduct.

-

Analysis: Combine the product-containing fractions and concentrate under reduced pressure to yield 1-Boc-3-bromomethyl-3-fluoropiperidine. Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Causality and Trustworthiness:

-

Why an inert atmosphere? The phosphine reagent is sensitive to oxidation, and excluding moisture prevents unwanted side reactions.

-

Why 0 °C? The initial reaction between PPh₃ and CBr₄ to form the reactive phosphonium salt is exothermic. Starting at a low temperature ensures better control and minimizes the formation of byproducts.

-

Mechanism: The reaction proceeds via the formation of a bromophosphonium salt from PPh₃ and CBr₄. The alcohol's oxygen atom then attacks the electrophilic phosphorus, displacing a bromide ion. This bromide ion then performs an Sₙ2 attack on the carbon of the newly formed O-P bond, displacing triphenylphosphine oxide and yielding the desired alkyl bromide. This is a reliable and high-yielding transformation for converting primary alcohols to bromides.

-

Self-Validation: The purity of the final compound is validated through standard analytical techniques (NMR, MS), ensuring the protocol's success. The distinct signals from the CH₂Br group in the NMR spectrum serve as a clear diagnostic marker for the completed transformation.

Applications in Medicinal Chemistry

1-Boc-3-bromomethyl-3-fluoropiperidine is not an end-product but a strategic building block. Its value lies in its ability to be incorporated into larger, more complex molecules to enhance their drug-like properties.

Key Advantages in Drug Design:

-

pKa Modulation: The electron-withdrawing fluorine atom at the 3-position significantly lowers the basicity of the piperidine nitrogen. A typical piperidine has a pKa around 11, while a 3-fluoropiperidine has a pKa closer to 9.3. This reduction can be critical for avoiding off-target activities, such as binding to the hERG potassium channel, which is a common cause of cardiotoxicity for basic compounds.

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at a potential site of metabolism can block this pathway, thereby increasing the half-life and oral bioavailability of a drug candidate.

-

Conformational Control: The steric and electronic properties of the fluorine atom can lock the piperidine ring into a preferred conformation, which can lead to higher binding affinity and selectivity for its intended biological target.

-

Versatile Handle: The bromomethyl group is a potent electrophile, readily reacting with a wide range of nucleophiles (e.g., amines, thiols, phenols, carbanions) via Sₙ2 displacement. This allows for the straightforward installation of the 3-fluoropiperidine motif onto a lead molecule.

Example Workflow: Incorporating the Scaffold

Caption: General workflow for utilizing the building block in synthesis.

Safety, Handling, and Storage

-

Hazard Profile: 1-Boc-3-bromomethyl-3-fluoropiperidine should be handled as a potentially hazardous chemical. As an alkylating agent (alkyl bromide), it is likely to be an irritant to the skin, eyes, and respiratory tract. It should be treated as a potential mutagen.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are a standard choice).

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to prevent degradation.

References

-

Title: The Medicinal Chemist's Guide to Fluorine Source: American Chemical Society URL: [Link]

-

Title: 1-Boc-3-(bromomethyl)-3-fluoropiperidine Source: PubChem - National Center for Biotechnology Information URL: [Link]

- Source: Google Patents (Patent WO2010132635A1)

-

Title: Appel reaction Source: Wikipedia URL: [Link]

The Ascendancy of Fluorinated Piperidines in Modern Medicinal Chemistry: A Guide to Rational Drug Design

An In-depth Technical Guide for Drug Development Professionals

The strategic incorporation of fluorine into piperidine scaffolds has emerged as a powerful and increasingly prevalent strategy in modern drug discovery.[1][2] The piperidine ring is one of the most abundant N-heterocycles found in FDA-approved drugs, prized for its three-dimensional structure and its ability to interact with biological targets.[2][3] When combined with fluorine—an element with unique properties far beyond that of a simple hydrogen bioisostere—the resulting fluorinated piperidines offer medicinal chemists an unparalleled toolkit to fine-tune molecular properties.[4][5][6]

This guide provides an in-depth exploration of the role of fluorinated piperidines, moving beyond a simple catalog of their effects to explain the underlying stereoelectronic and physicochemical principles that govern their behavior. We will examine how the predictable, yet profound, influence of fluorine on conformation, basicity, and lipophilicity can be rationally exploited to overcome common challenges in drug development, from enhancing metabolic stability and target affinity to improving pharmacokinetic profiles.[7][8][9]

Part 1: The Fluorine Effect: Mastering Conformational Control and Physicochemical Modulation

The introduction of fluorine onto the piperidine ring induces significant, predictable changes in the molecule's fundamental properties. Understanding these changes is critical for their successful application in drug design.

Conformational Rigidity: The Axial Preference and Its Stereoelectronic Origins

A strikingly powerful feature of fluorine substitution is its ability to control the conformational landscape of the piperidine ring.[7] While steric bulk would typically favor an equatorial position for a substituent, fluorine often defies this rule, showing a strong preference for the axial orientation.[1][10] This preference is not due to sterics but is a result of a complex interplay of stabilizing stereoelectronic interactions.[1][11]

-

Hyperconjugation (Anomeric Effect): The dominant stabilizing force is often a hyperconjugative interaction where electron density from an anti-periplanar C-H or C-C bonding orbital (σ) is donated into the low-lying antibonding orbital of the carbon-fluorine bond (σ*C-F).[1] This interaction is maximized when the C-F bond is in the axial position, providing significant stabilization.[1]

-

Gauche Effect: In 3-fluoropiperidines, a stabilizing gauche interaction between the electronegative fluorine and the nitrogen atom can further favor specific conformations.[1]

-

Charge-Dipole Interactions: In protonated piperidinium species, a strong electrostatic attraction between the positive charge on the nitrogen and the partial negative charge on the fluorine (C-F···N+) provides substantial stabilization to the axial conformer.[10][12]

This conformational locking can be a decisive advantage in drug design. By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding to a target protein is reduced, which can lead to a significant improvement in binding affinity and potency.[9]

Caption: Conformational preference in 3-fluoropiperidine.

Modulating Basicity (pKa) to Mitigate Risk and Enhance Properties

The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the piperidine nitrogen.[7][13] This reduction in basicity is a crucial tool for medicinal chemists to address several common drug development hurdles.[14]

-

Reducing hERG Liability: High basicity is a known risk factor for binding to the hERG potassium channel, which can lead to cardiac toxicity. Lowering the pKa of the piperidine nitrogen can significantly reduce this affinity, mitigating a frequent cause of compound attrition in drug development.[15][16]

-

Improving Oral Bioavailability: By tuning the pKa, chemists can control the ionization state of a drug at physiological pH. A lower pKa can lead to a more favorable balance of neutral and ionized species, which can improve membrane permeability and oral absorption.[14]

-

Enhancing Target Engagement: In some cases, modulating the pKa can directly improve potency by ensuring the ligand has the optimal protonation state for interacting with the target protein.[13]

Fine-Tuning Lipophilicity for Optimal Pharmacokinetics

The effect of fluorine on lipophilicity (measured as logP or logD) is more nuanced than its effect on pKa.[17][18] While fluorine is more lipophilic than hydrogen, the overall impact depends on the substitution pattern and the molecular context.[5][19] Fluorination can increase the hydrophobic surface area of a molecule, but the powerful C-F dipole can also increase the overall polarity.[17] This duality allows for the fine-tuning of a compound's solubility and permeability, which are critical determinants of its pharmacokinetic profile.[7][8]

| Property | Non-Fluorinated Piperidine | Fluorinated Piperidine | Rationale & Impact |

| pKa | ~11.2 | 8.8 (4-fluoro) to 5.9 (3,3-difluoro) | The inductive effect of fluorine withdraws electron density, making the nitrogen lone pair less available for protonation. This lowers basicity, which can reduce hERG toxicity and improve oral absorption.[13][14] |

| logP | 1.1 | 1.2 (4-fluoro) | Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability. However, the effect is context-dependent and can be influenced by intramolecular interactions.[18] |

| Conformation | Flexible equilibrium | Rigid, often axial-F preference | Stereoelectronic effects (hyperconjugation, charge-dipole) lock the ring in a specific conformation, which can pre-organize the molecule for target binding, increasing potency.[10] |

Table 1: Impact of Fluorination on Key Physicochemical Properties of the Piperidine Scaffold.

Part 2: Synthetic Strategies for Accessing Fluorinated Piperidines

The growing importance of fluorinated piperidines has spurred the development of robust and scalable synthetic methods.[4][8] Among the most powerful and versatile is the catalytic hydrogenation of readily available fluoropyridine precursors.[2][20]

Key Method: Diastereoselective Hydrogenation of Fluoropyridines

This method provides a straightforward and highly diastereoselective route to a wide range of cis-fluorinated piperidines.[2] Both rhodium- and palladium-based catalysts have proven effective, with palladium catalysis often showing greater robustness and tolerance to air and moisture.[20][21]

Caption: Synthetic workflow for fluoropiperidine synthesis.

Experimental Protocol: Palladium-Catalyzed Hydrogenation of 2-Fluoropyridine

This protocol is representative of the methods used to access these valuable building blocks. It is based on methodologies described in the literature that emphasize robustness and high diastereoselectivity.[2][20]

Materials:

-

Substituted 2-fluoropyridine (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5 mol%)

-

Methanol (MeOH) or other suitable solvent

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

High-pressure hydrogenation vessel (e.g., Parr shaker)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Vessel Preparation: A high-pressure hydrogenation vessel is charged with the substituted 2-fluoropyridine (1.0 eq) and the Pd/C catalyst (5 mol%).

-

Solvent Addition: The chosen solvent (e.g., Methanol) is added to dissolve the starting material.

-

Inerting: The vessel is sealed and purged several times with an inert gas (e.g., Nitrogen) to remove all oxygen.

-

Hydrogenation: The vessel is pressurized with hydrogen gas to the desired pressure (e.g., 50 bar). The reaction mixture is stirred vigorously at room temperature for the required time (typically 12-24 hours), monitored by TLC or LC-MS.

-

Work-up: Upon completion, the vessel is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the heterogeneous palladium catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude fluorinated piperidine product.

-

Purification: If necessary, the crude product is purified by flash column chromatography to afford the final product with high purity and diastereoselectivity.

-

Characterization: The structure and stereochemistry of the final product are confirmed using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry. The cis-configuration is typically confirmed by analysis of coupling constants in the NMR spectrum.[2]

Part 3: Case Studies: Fluorinated Piperidines in Action

The true value of this scaffold is demonstrated by its successful application in drug discovery programs. The strategic incorporation of fluorine has proven decisive in enhancing potency, selectivity, and pharmacokinetic profiles across various therapeutic areas.[9]

-

Serotonin (5-HT) Receptor Ligands: In the development of selective 5-HT1D receptor ligands, the incorporation of fluorine into the piperidine ring was used to systematically lower the pKa.[14] This reduction in basicity was shown to have a dramatic and beneficial influence on oral absorption, demonstrating a clear link between the strategic use of fluorine and an improved pharmacokinetic outcome.[14]

-

Derivatives of CNS Drugs: Fluorinated derivatives of well-known drugs like methylphenidate (Ritalin) and local anesthetics such as bupivacaine have been synthesized.[2] These analogs serve as valuable chemical probes to study how fluorine-induced conformational changes and altered physicochemical properties impact drug-target interactions and overall pharmacological profiles.[2][21]

-

Fragment-Based Drug Discovery (FBDD): Small, three-dimensional fluorinated piperidine fragments are being developed for FBDD libraries.[15][16][22] Chemoinformatic analysis of these fragments shows that fluorine incorporation lowers their calculated pKa, suggesting a lower risk for cardiac toxicity, and confirms their value as lead-like starting points for drug discovery campaigns.[15][16][22] One such scaffold was even found to be recognized by the catalytic pocket of the main protease of the SARS-CoV-2 coronavirus, highlighting its potential in antiviral research.[15][16]

Conclusion and Future Outlook

The fluorinated piperidine is more than just a privileged scaffold; it is a dynamic tool for molecular engineering. The ability to exert precise control over conformation, basicity, and lipophilicity allows medicinal chemists to rationally design molecules with superior drug-like properties.[7] By leveraging the predictable stereoelectronic effects of fluorine, researchers can lock a molecule into its most active form, mitigate off-target toxicity, and enhance its pharmacokinetic profile.[9][13] As synthetic methodologies become even more robust and our understanding of fluorine's subtle effects deepens, the strategic incorporation of fluorine into the piperidine ring will undoubtedly continue to accelerate the discovery and development of next-generation therapeutics.[23][24]

References

- The Decisive Role of Fluorine in Piperidine Ring Conformation: A Technical Guide - Benchchem. (URL not available)

-

Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6140-6147. [Link]

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed. (2024). Journal of Organic Chemistry, 89(7), 4932-4946. [Link]

-

Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. [Link]

-

Okazoe, T. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Taylor & Francis Online. [Link]

-

Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link]

-

Nairoukh, Z., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11440-11447. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6140-6147. [Link]

- The role of fluorine in medicinal chemistry. Taylor & Francis Online. (URL not available)

-

Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

- Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.

- (PDF)

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health (NIH). (URL not available)

-

Ojima, I. (2018). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Journal of Fluorine Chemistry, 211, 34-47. [Link]

- An In-depth Technical Guide to the Physical Properties of (S)-3-(4-Fluorobenzyl)piperidine - Benchchem. (URL not available)

- Fluorine in drug discovery: Role, design and case studies. (URL not available)

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - ResearchG

- Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,...

- Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - NIH. (URL not available)

-

Pal, S., & Giri, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6833-6862. [Link]

- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and...

-

Savateev, Y., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7338. [Link]

- Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF - ResearchG

- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applic

-

MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(14), 2529-2540. [Link]

- (A–F)

-

The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

- The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. (URL not available)

- (A) Selected fluorinated and CH2‐bridged FDA approved pharmaceuticals....

- Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PubMed. (URL not available)

- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - Sci-Hub. (URL not available)

- Fluorinated Drugs Approved by the FDA (2016–2022) - Encyclopedia.pub. (URL not available)

- Examples of drug candidates and chemical probes containing fluorine‐substituted pyrrolidine and piperidine moieties.

-

Nairoukh, Z., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11440-11447. [Link]

- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | Request PDF - ResearchG

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL not available)

-

4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem. [Link]

- Piperidine containing FDA approved drugs.

-

Bioisosteric Replacements - Cambridge MedChem Consulting. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Drugs Approved by the FDA (2016–2022) | Encyclopedia MDPI [encyclopedia.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. d-nb.info [d-nb.info]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Reactivity of the Bromomethyl Group on a Fluorinated Piperidine Ring

Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine motif is a cornerstone in modern drug discovery, appearing in a vast array of approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while also serving as a versatile scaffold for engaging biological targets. The strategic incorporation of fluorine into this privileged structure has emerged as a powerful tactic for fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Fluorine's unique electronic properties can modulate the basicity of the piperidine nitrogen, enhance metabolic stability by blocking sites of oxidation, and influence binding affinity through specific interactions with protein targets.[3][4][5]

This guide focuses on a critical synthetic handle: the bromomethyl group attached to a fluorinated piperidine ring. This functional group is a key intermediate for introducing a wide range of substituents through nucleophilic substitution reactions. Understanding the nuances of its reactivity is paramount for researchers and drug development professionals seeking to efficiently synthesize and optimize novel therapeutic agents. We will delve into the intricate interplay of electronic and steric effects governed by the fluorine atom(s) and the piperidine ring conformation, providing a comprehensive framework for predicting and controlling the outcomes of synthetic transformations.

The Influence of Fluorine on Piperidine Ring Conformation and Reactivity

The introduction of fluorine onto the piperidine ring dramatically alters its conformational and electronic landscape, which in turn dictates the reactivity of the appended bromomethyl group.

Conformational Preferences: The Axial Fluorine Effect

Contrary to simple steric considerations, fluorine substitution on a piperidine ring often leads to a preference for the axial position.[3][6] This counterintuitive orientation is a consequence of stabilizing stereoelectronic interactions, primarily hyperconjugation.[3][6] Specifically, there is a favorable donation of electron density from an anti-periplanar C-H or C-C bond into the low-lying antibonding orbital of the C-F bond (σ → σ*C-F).[6] This interaction is maximized when the fluorine atom is in the axial position.

The conformational locking induced by axial fluorine can have profound implications for the reactivity of a bromomethyl substituent at a different position on the ring. It can influence the accessibility of the reaction center to incoming nucleophiles and alter the stability of reaction intermediates and transition states.

Electronic Effects: Inductive Withdrawal and Through-Bond Interactions

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I) is a dominant factor in modulating reactivity. This effect can be transmitted through the sigma bonds of the piperidine ring, influencing the electron density at the carbon of the bromomethyl group. A key consideration is the distance and orientation of the fluorine atom(s) relative to the bromomethyl substituent. The closer the fluorine, the stronger the inductive withdrawal, which can impact the electrophilicity of the methylene carbon.

Nucleophilic Substitution Reactions at the Bromomethyl Group

The primary mode of reaction for the bromomethyl group on a fluorinated piperidine is nucleophilic substitution. These reactions typically proceed via an SN2 mechanism, although SN1 pathways can become competitive under certain conditions, particularly with tertiary bromides or in the presence of Lewis acids.

The SN2 Pathway: A Workhorse for Functionalization

The SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.

Key Factors Influencing SN2 Reactivity:

-

Steric Hindrance: The accessibility of the bromomethyl carbon to the incoming nucleophile is a critical determinant of the reaction rate.[7][8] Bulky substituents on the piperidine ring, especially at positions adjacent to the bromomethyl group, can significantly impede the approach of the nucleophile, leading to slower reaction times or the need for more forcing conditions.[7][9] The conformational rigidity imposed by fluorine can either exacerbate or alleviate steric hindrance depending on the specific substitution pattern.

-

Nucleophilicity: The strength of the nucleophile plays a direct role in the reaction kinetics. Stronger nucleophiles, such as thiolates and azide, will generally react faster than weaker nucleophiles like alcohols or water.

-

Solvent Effects: Polar aprotic solvents, such as DMF, DMSO, and acetonitrile, are generally preferred for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt while leaving the anion relatively "naked" and more reactive. Protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.

-

Leaving Group Ability: Bromide is an excellent leaving group, making the bromomethyl group a highly reactive electrophile.

Experimental Workflow: A Representative SN2 Reaction

The following diagram illustrates a typical workflow for the nucleophilic substitution of a 4-(bromomethyl)-4-fluoro-N-Boc-piperidine with a generic nucleophile.

Sources

- 1. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificupdate.com [scientificupdate.com]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction to chiral 3-substituted piperidine building blocks

An In-Depth Technical Guide to Chiral 3-Substituted Piperidine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral 3-substituted piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of pharmaceuticals and bioactive natural products.[1][2] The specific stereochemistry at the C3 position is frequently a critical determinant of a molecule's pharmacological profile, influencing its potency, selectivity, and safety.[3][4] This technical guide offers a comprehensive exploration of these vital building blocks. It moves beyond a simple recitation of facts to provide an in-depth analysis of the most advanced and reliable asymmetric synthetic strategies, including catalytic asymmetric reactions and chemo-enzymatic methods. By explaining the underlying principles and causality behind experimental choices, this document serves as a practical resource for researchers aiming to harness the power of chiral 3-substituted piperidines in drug discovery and development. Detailed protocols, characterization techniques, and a case study illustrating the pathway from synthesis to biological function are included to provide a holistic and actionable perspective.

The Strategic Importance of Chiral 3-Substituted Piperidines in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in the pharmaceutical industry, valued for its favorable physicochemical properties and metabolic stability.[1][5] When a substituent is introduced at the 3-position, a chiral center is often created. This introduction of stereochemistry elevates the scaffold from a simple structural component to a sophisticated tool for fine-tuning molecular interactions with biological targets.[1]

The three-dimensional arrangement of the substituent dictates the molecule's ability to fit into the binding pocket of a protein, leading to significant differences in efficacy and selectivity between enantiomers.[4] This principle is vividly illustrated by the number of successful drugs that feature this specific motif. These compounds span a wide range of therapeutic areas, demonstrating the versatility and power of the chiral 3-substituted piperidine core.[6][7]

Table 1: Prominent Pharmaceutical Agents Featuring a Chiral 3-Substituted Piperidine Core

| Drug Name | Therapeutic Area | Significance of the Chiral Piperidine Moiety |

| Niraparib | Oncology (PARP Inhibitor) | The specific stereoisomer is crucial for potent inhibition of the poly(ADP-ribose) polymerase enzyme, used in the treatment of ovarian cancer.[8][9][10] |

| (S)-Preclamol | Antipsychotic Agent | The (S)-enantiomer acts as a dopamine D2 receptor agonist, while the (R)-enantiomer has different activity, highlighting stereospecific pharmacology.[8][9][10] |

| Tiagabine | Anticonvulsant | The chiral center is integral to its function as a selective GABA reuptake inhibitor.[9] |

| Pergolide | Parkinson's Disease | This dopamine agonist's interaction with its receptor is dependent on the precise stereochemistry of the piperidine ring and its substituent.[9] |

Asymmetric Synthetic Strategies: A Chemist's Guide to Stereocontrol

The development of robust and efficient methods to synthesize enantiomerically pure 3-substituted piperidines is a central challenge in medicinal chemistry.[8][9] Traditional methods often involved lengthy syntheses or non-selective steps requiring difficult chiral separations.[8] Modern chemistry, however, offers powerful catalytic and enzymatic solutions that provide direct access to these valuable building blocks with high stereocontrol.

Strategy A: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A landmark advancement in this field is the development of a rhodium-catalyzed asymmetric cross-coupling of pyridine precursors with boronic acids.[3][9] This method is exceptionally powerful due to its broad substrate scope, high yields, and excellent enantioselectivity.[8][11]

Causality and Mechanistic Insight: The strategy involves a three-step sequence: (i) partial reduction of pyridine to a more reactive dihydropyridine intermediate, (ii) a key Rh-catalyzed asymmetric carbometalation, and (iii) a final reduction to the saturated piperidine ring.[9][11][12] The success of the key step hinges on the chiral rhodium catalyst. A chiral phosphine ligand, such as (S)-Segphos, coordinates to the rhodium center, creating a chiral environment. This environment forces the incoming substrates (the dihydropyridine and the arylboronic acid) to approach in a specific orientation, leading to the preferential formation of one enantiomer of the 3-substituted tetrahydropyridine product.[12][13] The use of a base (CsOH) is critical for the transmetalation step, where the organic group is transferred from boron to rhodium.[13]

Experimental Protocol: Synthesis of 3-Aryl-tetrahydropyridine Intermediate [13]

-

Catalyst Preparation: In a 7 mL vial under an argon atmosphere, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

-

Solvent Addition: Add toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 2.0 equiv).

-

Activation: Stir the catalyst solution at 70 °C for 10 minutes.

-

Reagent Addition: Add the arylboronic acid (3.0 equiv) followed by the phenyl pyridine-1(2H)-carboxylate (1.0 equiv).

-

Reaction: Stir the mixture at 70 °C for 20 hours.

-

Workup: Cool the reaction to room temperature, dilute with Et₂O (5 mL), and pass through a short plug of silica gel.

-

Purification: Remove the solvent in vacuo and purify the crude product by flash chromatography to afford the desired 3-substituted tetrahydropyridine.

-

Final Reduction: The resulting tetrahydropyridine can be reduced to the final piperidine product using standard hydrogenation conditions (e.g., Pd/C, H₂).[8]

Diagram: Rh-Catalyzed Asymmetric Synthesis Workflow

Caption: Three-step workflow for chiral 3-substituted piperidines.

Strategy B: Chemo-Enzymatic Asymmetric Dearomatization

Harnessing the exquisite selectivity of enzymes offers a powerful and sustainable alternative to traditional metal catalysis.[10] A chemo-enzymatic approach combines the strengths of both chemical synthesis and biocatalysis to achieve remarkable stereocontrol under mild, environmentally friendly conditions.[10]

Causality and Mechanistic Insight: This strategy utilizes a one-pot, two-enzyme cascade involving an amine oxidase and an ene-imine reductase (EneIRED).[10] First, a chemically synthesized N-substituted tetrahydropyridine (THP) is oxidized by the amine oxidase to form an unstable cyclic enamine intermediate. This intermediate is the key to establishing stereochemistry. The ene-imine reductase then performs a highly stereoselective conjugate reduction of the enamine, creating the chiral center at the C3 position with high fidelity. This method is particularly attractive as it can generate a broad range of chiral piperidines and has been successfully applied to the synthesis of key intermediates for drugs like Niraparib and Preclamol.[10]

Diagram: Chemo-Enzymatic Cascade for Piperidine Synthesis

Caption: One-pot enzymatic cascade for asymmetric dearomatization.

Strategy C: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic, robust, and reliable strategy in asymmetric synthesis.[14] This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs a subsequent chemical transformation to occur stereoselectively before being cleaved and recycled.[14]

Causality and Mechanistic Insight: In the context of piperidine synthesis, a chiral amine derived from a natural product like an amino acid or a carbohydrate can be used as the auxiliary.[15][16][] For instance, an auxiliary can be condensed with a precursor to form a chiral imine or enamine. The steric bulk and electronic properties of the auxiliary block one face of the molecule, forcing an incoming reagent (e.g., a nucleophile in a conjugate addition) to attack from the opposite, less hindered face. This results in the formation of a new stereocenter with a predictable configuration. After the key bond-forming step, the auxiliary is removed, yielding the enantioenriched piperidine product. While effective, this method requires stoichiometric amounts of the chiral auxiliary, which can be a drawback compared to catalytic approaches.[14]

Diagram: General Workflow for Chiral Auxiliary Use

Caption: The attach-react-remove principle of chiral auxiliaries.

Purification and Stereochemical Characterization

Synthesizing a chiral molecule is only half the battle; rigorously proving its structure and, most importantly, its enantiomeric purity is essential.

Purification: Following the reaction, crude products are typically purified using flash column chromatography on silica gel.[13]

Stereochemical Analysis: A combination of techniques is required to confirm the absolute and relative stereochemistry and to quantify the success of the asymmetric synthesis.

Table 2: Key Analytical Techniques for Chiral Piperidine Characterization

| Technique | Purpose | Key Parameters & Considerations |

| Chiral HPLC/SFC | Determination of Enantiomeric Excess (ee) | Requires a chiral stationary phase column. The two enantiomers will have different retention times, and the ratio of their peak areas gives the ee value. Method development involves screening different columns and mobile phases.[10][18] |

| ¹H and ¹³C NMR | Structural Elucidation & Diastereomeric Ratio (dr) | Confirms the chemical structure and connectivity. For diastereomers, distinct signals are often observed, allowing for the calculation of the dr by integrating the respective peaks.[19][20][21] |

| 2D NMR (COSY, NOE) | Determination of Relative Stereochemistry | COSY experiments reveal proton-proton coupling networks. Nuclear Overhauser Effect (NOE) experiments show through-space proximity of protons, which is critical for assigning relative stereochemistry (e.g., cis vs. trans substituents).[22] |

| Optical Rotation | Confirmation of Absolute Configuration | Measures the rotation of plane-polarized light. The sign of rotation ([α]D) can be compared to literature values for known compounds to assign the absolute configuration (R/S).[8] |

Protocol: General Chiral HPLC Analysis [18]

-

Sample Preparation: Prepare a dilute solution of the purified piperidine derivative (often after N-protection, e.g., benzoylation, to improve UV detection) in the mobile phase.

-

Instrumentation: Use an HPLC system equipped with a UV detector and a chiral column (e.g., Chiralpak, Chiralcel).

-

Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, but this must be optimized for the specific compound.

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks.

-

Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ and Area₂ are the integrated areas of the major and minor enantiomer peaks, respectively.

Case Study: Niraparib and the Inhibition of PARP Signaling

To connect the synthesis of these building blocks to their ultimate therapeutic purpose, we can examine the PARP inhibitor, Niraparib. The chiral 3-substituted piperidine core of Niraparib is essential for its potent activity.

Biological Function: In cancer cells with certain DNA repair defects (e.g., BRCA mutations), the PARP enzyme is critical for cell survival. Niraparib inhibits PARP, leading to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. The piperidine moiety fits into a specific pocket of the PARP enzyme, and its precise 3D orientation, dictated by its stereocenter, maximizes the binding interactions necessary for potent inhibition.

Diagram: Simplified PARP Inhibition Signaling Pathway

Caption: Niraparib inhibits PARP, preventing DNA repair and causing cancer cell death.

Conclusion and Future Outlook

Chiral 3-substituted piperidines are undeniably privileged scaffolds in medicinal chemistry, offering a powerful tool for the design of highly effective and selective therapeutic agents.[1] The strategic introduction of chirality allows for the fine-tuning of a molecule's pharmacological profile, leading to improved potency, selectivity, and pharmacokinetic properties.[4][23] The continued development of innovative asymmetric synthetic methodologies, particularly in the realms of transition-metal catalysis and biocatalysis, provides medicinal chemists with an expanding and increasingly efficient toolbox to access a diverse range of these crucial building blocks. As our understanding of complex biological systems grows, the demand for structurally precise and functionally optimized molecules will only increase, ensuring that chiral 3-substituted piperidines will remain at the forefront of drug discovery for years to come.

References

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(27), 14221–14226. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. Faculty, Staff and Student Publications, 1623. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. JACS Au. [Link]

-

Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Southern University of Science and Technology Institutional Repository. [Link]

-

Rowntree, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(27), 14221-14226. [Link]

-

Al-Mokটেড, M. H., et al. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules, 30(14), 2907. [Link]

-

Ahmad, I., et al. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Biological activities of piperidine alkaloids. ResearchGate. [Link]

-

ResearchGate. (2025). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. [Link]

-

Al-Mokটেড, M. H., et al. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Molecules. [Link]

-

Canadian Science Publishing. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

-

Li, D., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. Molecules. [Link]

-

Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 19(5), 469-481. [Link]

-

Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry, 13(10), 2963-2973. [Link]

-

Chen, Q., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link]

-

Lardenic, C., et al. (1992). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. Journal of Pharmaceutical Sciences. [Link]

-

Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

-

Chen, Q., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

-

ResearchGate. (n.d.). Drugs containing piperidine or pyrrolidine structure. ResearchGate. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

-

ResearchGate. (n.d.). A few examples of piperidine-based drugs and natural products. ResearchGate. [Link]

-

Wiley Science Solutions. (n.d.). Piperidine. SpectraBase. [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijnrd.org [ijnrd.org]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic" by Sourabh Mishra, Sedef Karabiyikoglu et al. [digitalcommons.library.tmc.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 18. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 19. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 20. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 21. spectrabase.com [spectrabase.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

The Trifunctional Piperidine: A Navigator's Guide to Uncharted Chemical Space

A Senior Application Scientist's Perspective on Synthesis, Diversification, and Application in Modern Drug Discovery

Foreword: Beyond the Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, lauded as a "privileged scaffold" for its prevalence in a vast number of natural products and FDA-approved pharmaceuticals.[1][2] Its inherent three-dimensional structure, conferred by its saturated, chair-like conformation, provides a distinct advantage over flat, aromatic systems, allowing for the precise spatial arrangement of substituents to optimize interactions with biological targets.[2][3] However, the true potential of this versatile heterocycle lies not in its mere presence, but in our ability to strategically adorn it with multiple functionalities. This guide delves into the chemical space of trifunctional piperidines, moving beyond simple substitution to explore the synthesis and strategic diversification of these complex scaffolds. As researchers and drug development professionals, our quest is to navigate and expand this chemical space, unlocking novel therapeutic possibilities. This document serves as both a map and a compass for that journey.

I. The Strategic Imperative for Trifunctionality

Why focus on trifunctional piperidines? The rationale is threefold, aligning with the core tenets of modern drug discovery:

-

Vectorial Control and Multi-Target Engagement: Three distinct functional handles allow for the precise, vectorial orientation of pharmacophoric elements. This enables the optimization of interactions within a single binding pocket or, more ambitiously, the design of molecules capable of simultaneous engagement with multiple targets or allosteric sites.

-

Tailoring Physicochemical Properties: The introduction of three substituents provides granular control over critical drug-like properties. Solubility, lipophilicity (LogP), metabolic stability, and cell permeability can be fine-tuned by judiciously selecting the nature and position of each functional group, enhancing the developability of a lead compound.[4][5]

-

Accessing Novel 3D Chemical Space: Trifunctional piperidines significantly expand the accessible three-dimensional chemical space compared to their mono- and di-substituted counterparts.[6][7] This increased structural diversity is crucial for tackling challenging biological targets and overcoming the limitations of existing chemical libraries, which are often dominated by flat, two-dimensional molecules.[8][9]

II. Architectures of Synthesis: Constructing the Trifunctional Core

The creation of a trifunctional piperidine scaffold with defined stereochemistry is a significant synthetic challenge. The choice of strategy is dictated by the desired substitution pattern and stereochemical outcome. Here, we explore field-proven, robust methodologies, emphasizing the causality behind their efficacy.

A. Diversity-Oriented Synthesis (DOS) via Anion Relay Chemistry (ARC)

For systematically exploring a wide range of stereoisomers, Diversity-Oriented Synthesis (DOS) is an unparalleled approach.[10] A particularly powerful strategy for constructing 2,4,6-trisubstituted piperidines is Type II Anion Relay Chemistry (ARC).[11][12][13]

The Causality of ARC: This protocol leverages a multicomponent union of building blocks, creating multiple stereocenters in a controlled fashion. The key is the sequential generation and reaction of anionic intermediates along a carbon chain, followed by an intramolecular SN2 cyclization to forge the piperidine ring. The dithiane groups incorporated during the synthesis serve as versatile synthetic handles for subsequent diversification.[12] This modularity is the cornerstone of its "diversity-oriented" nature, allowing access to a complete matrix of stereoisomers from a common set of precursors.[11][13]

Experimental Protocol: Synthesis of a 2,4,6-Trisubstituted Piperidine Scaffold via Type II ARC [11][12]

-

Step 1: Anion Relay Chemistry Cascade:

-

To a solution of a suitable dithiane-containing starting material (e.g., 2-lithio-1,3-dithiane, generated in situ from 1,3-dithiane and n-butyllithium) in anhydrous THF at -78 °C, add an electrophilic coupling partner (e.g., a substituted epoxide).

-

Allow the reaction to warm to -20 °C over 2 hours to facilitate the initial C-C bond formation.

-

Re-cool the mixture to -78 °C and add a second equivalent of n-butyllithium to generate a new anionic center.

-

Introduce a second, different electrophile (e.g., an aziridine derivative) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours. This completes the three-component union.

-

-

Step 2: Intramolecular SN2 Cyclization:

-

Quench the reaction from Step 1 with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Dissolve the crude product in a suitable solvent (e.g., DMF) and add a non-nucleophilic base (e.g., NaH) to deprotonate the nitrogen, initiating the intramolecular cyclization.

-

Heat the reaction to 60 °C for 4 hours.

-

Cool to room temperature, quench with water, and perform a standard aqueous workup and purification by column chromatography to yield the 2,4,6-trisubstituted piperidine scaffold.

-

B. Stereoselective Synthesis via Asymmetric Dearomatization

An elegant and increasingly powerful strategy involves the asymmetric dearomatization of readily available pyridine precursors. Chemo-enzymatic approaches, in particular, offer exceptional levels of stereocontrol under mild conditions.[14]

The Causality of Chemo-Enzymatic Cascades: This method leverages the high stereoselectivity of enzymes to set key chiral centers. A one-pot cascade involving an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[14] The enzyme-catalyzed steps create the desired stereochemistry with a precision that is often difficult to achieve with traditional chemical reagents, making this a highly efficient route to enantiomerically enriched piperidines.

Workflow: Chemo-Enzymatic Synthesis of Chiral Piperidines

Caption: Chemo-enzymatic cascade for asymmetric piperidine synthesis.

III. Diversification Strategies: Exploring the Chemical Space

Once the core trifunctional scaffold is assembled, the next critical phase is diversification. The strategic functionalization of the three orthogonal handles allows for a systematic exploration of the surrounding chemical space.

A. Site-Selective C-H Functionalization

For piperidine scaffolds with available C-H bonds, direct functionalization offers an atom-economical route to diversification. Rhodium-catalyzed C-H insertion reactions are particularly noteworthy for their ability to achieve site-selectivity, controlled by the choice of catalyst and nitrogen-protecting group.[15]

The Causality of Catalyst and Directing Group Control: The regioselectivity of C-H insertion is governed by a combination of steric and electronic factors, which can be manipulated by the ligand sphere of the rhodium catalyst and the nature of the protecting group on the piperidine nitrogen. For instance, an N-Boc group can direct functionalization to the C2 position, while other protecting groups or catalysts can favor C4 functionalization.[15] This provides a powerful toolkit for selectively installing a substituent at a specific position on a pre-existing piperidine ring.

B. Orthogonal Deprotection and Functionalization

When the trifunctional piperidine is synthesized with orthogonally protected functional groups (e.g., Boc, Cbz, dithiane), each group can be selectively removed and elaborated without affecting the others. This is a cornerstone of controlled, systematic library synthesis.

Table 1: Orthogonal Functionalization Handles

| Functional Handle | Protecting Group | Deprotection Condition | Subsequent Functionalization |